N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide
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Overview
Description
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in many natural and synthetic bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
The next step involves the introduction of the oxazole ring, which can be achieved through a cyclization reaction involving an appropriate precursor. The final step is the coupling of the oxazole derivative with a benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group in the oxazole ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the tetrahydroisoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline core can yield isoquinoline derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. The tetrahydroisoquinoline core can mimic the structure of natural neurotransmitters, allowing it to bind to receptors and enzymes involved in neurotransmission. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler derivative with similar structural features but lacking the oxazole and benzamide groups.
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,3,4-trimethoxybenzamide: A compound with a similar tetrahydroisoquinoline core but different substituents on the benzamide group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline family, which serves as a precursor for many derivatives.
Uniqueness
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide is unique due to the presence of both the oxazole and benzamide groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-28-18-10-15-8-9-25(12-16(15)11-19(18)29-2)21(27)17-13-30-22(23-17)24-20(26)14-6-4-3-5-7-14/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAPHANXZHEFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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